(R)-sirtinol

Description

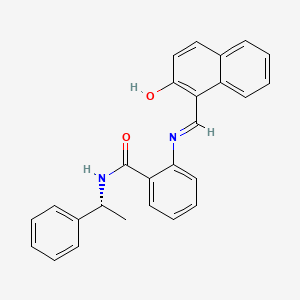

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1R)-1-phenylethyl]benzamide |

InChI |

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m1/s1 |

InChI Key |

UXJFDYIHRJGPFS-GOSISDBHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Molecular Mechanisms of R Sirtinol Action

Inhibition of Sirtuin Deacetylase Activity

Sirtuins are a conserved family of NAD+-dependent protein deacetylases that play crucial roles in cellular processes such as metabolism, DNA repair, stress resistance, and aging. (R)-Sirtinol targets these enzymes, modulating their activity through direct inhibition.

Pan-Sirtuin Inhibition Spectrum (e.g., SIRT1, SIRT2)

This compound demonstrates inhibitory activity against several sirtuin isoforms, though with varying potencies. It is recognized as a selective inhibitor of SIRT1 and SIRT2, and also affects yeast Sir2p. Crucially, it does not inhibit the activity of human HDAC1, distinguishing it from other classes of deacetylase inhibitors.

Table 1: In Vitro Inhibition Potency of this compound Against Sirtuin Isoforms

| Target Enzyme | IC50 Value | Reference(s) |

| Human SIRT1 | 131 µM | tocris.comsigmaaldrich.commerckmillipore.comselleckchem.comcaymanchem.com |

| Human SIRT2 | 38 µM | tocris.comsigmaaldrich.commerckmillipore.comselleckchem.comcaymanchem.com |

| Yeast Sir2p (in vitro) | 68 µM | tocris.comsigmaaldrich.commerckmillipore.comcaymanchem.com |

| Yeast Sir2p (in vivo) | 25 µM | sigmaaldrich.commerckmillipore.com |

Both (R)- and (S)-enantiomers of sirtinol (B612090) exhibit similar inhibitory effects, indicating a lack of enantioselective inhibition by the compound. nih.govacs.org While primarily characterized for its effects on SIRT1 and SIRT2, some studies suggest it may have broader effects on other sirtuin family members or related pathways. frontiersin.org

NAD+-Dependent Deacetylation Pathway Modulation

Sirtuins function as NAD+-dependent enzymes, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate for their deacetylase activity. This NAD+ dependence allows sirtuins to act as metabolic sensors, coupling cellular energy status to protein deacetylation. The deacetylation reaction involves the hydrolysis of NAD+ into nicotinamide and 2'-O-acyl-ADP-ribose. mdpi.comfrontiersin.orgpnas.orgnih.govpnas.orgnih.govnih.gov this compound inhibits this fundamental NAD+-dependent mechanism, thereby modulating the activity of sirtuins and consequently affecting the downstream cellular processes regulated by these enzymes. sigmaaldrich.commerckmillipore.comcaymanchem.comstemcell.com

Intracellular Transformation and Active Metabolites

In certain biological systems, particularly plants, this compound undergoes metabolic transformations to exert its effects, leading to the generation of active metabolites that mediate downstream signaling.

Identification of 2-hydroxy-1-naphthaldehyde (B42665) (HNA) as an Active Moiety

Through analysis of various sirtinol derivatives, it has been identified that 2-hydroxy-1-naphthaldehyde (HNA) represents the core "active moiety" of sirtinol. caymanchem.compnas.orgcapes.gov.brnih.govpnas.orgpnas.orgnih.gov This suggests that sirtinol itself may act as a prodrug, undergoing intracellular conversion to HNA, which then mediates specific biological responses. In plant systems, HNA has been shown to directly stimulate hypocotyl elongation. researchgate.net

Conversion Pathways of HNA to 2-hydroxy-1-naphthoic acid (HNC)

Following its formation from sirtinol, HNA is further metabolized into 2-hydroxy-1-naphthoic acid (HNC). pnas.orgcapes.gov.brnih.govpnas.orgpnas.orgnih.govresearchgate.net This conversion is believed to be catalyzed by an aldehyde oxidase, an enzyme that requires a molybdenum cofactor for its activity. pnas.orgcapes.gov.brnih.govpnas.orgpnas.orgnih.gov The resulting metabolite, HNC, is recognized as an active compound that activates auxin signaling pathways, thereby influencing plant growth and development. pnas.orgcapes.gov.brnih.govpnas.orgpnas.orgnih.gov While HNA and sirtinol are transported efficiently in plants, HNC shows significantly less absorption. nih.gov

Role of Molybdopterin Cofactor-Dependent Enzymes in this compound Activities

The metabolic activation of sirtinol in plants is intrinsically linked to the biosynthesis of the molybdenum cofactor (Moco). pnas.orgimoa.info Genes involved in Moco synthesis, such as those encoding Moco sulfurase (e.g., ABA3/SIR3), are essential for sirtinol's activity. pnas.orgarabidopsis.orggramene.org Loss-of-function mutations in these Moco biosynthesis genes confer resistance to sirtinol, likely due to an impaired ability to convert HNA to HNC. pnas.orgcapes.gov.brnih.govpnas.orgpnas.orgnih.gov This highlights the critical role of Moco-dependent enzymes, specifically aldehyde oxidases, in mediating the biological effects of sirtinol through the production of the active auxin analog, HNC. pnas.orgfrontiersin.orgresearchgate.net

Compound List:

this compound

SIRT1

SIRT2

Yeast Sir2p (Sir2p)

HDAC1

2-hydroxy-1-naphthaldehyde (HNA)

2-hydroxy-1-naphthoic acid (HNC)

Nicotinamide

Molybdopterin (MPT)

Molybdenum cofactor (Moco)

Moco sulfurase

Aldehyde oxidase

Xanthine dehydrogenase

Nitrate reductase

Sulfite oxidase

HIF-1α

NF-κB

FOXO proteins

p300

Ku70

p53

α-tubulin

Cellular and Subcellular Effects of R Sirtinol

Gene Expression and Transcriptional Regulation

(R)-Sirtinol exerts significant control over gene expression through its interaction with various signaling pathways and transcription factors.

In the context of plant biology, sirtinol (B612090) has been identified as a molecule that can activate the expression of auxin-inducible genes, mimicking the effects of the plant hormone auxin. nih.govnih.gov This activation leads to auxin-related developmental phenotypes in plants like Arabidopsis. nih.govresearchgate.net Sirtinol's mechanism of action is thought to involve the regulated degradation of negative regulators of auxin signaling, such as AUX/IAA proteins. nih.gov This specific modulation of auxin-inducible genes makes sirtinol a valuable chemical tool for studying auxin signal transduction. nih.gov

This compound has been shown to influence the expression of cyclin-dependent kinase inhibitor (CKI) genes, such as p21 and p27. These genes encode proteins that are critical regulators of cell cycle progression. nih.govmdpi.com The proteins p21 and p27 can bind to and inhibit the activity of cyclin-CDK complexes, thereby halting the cell cycle at various checkpoints. mdpi.commdpi.com In some cellular contexts, these CKIs are essential for the proper assembly and activation of cyclin D-dependent kinases. nih.gov The modulation of p21 and p27 expression by this compound is a key mechanism through which it exerts its effects on cell cycle control.

| Gene | Protein Product | Primary Function | Effect of this compound |

|---|---|---|---|

| p21 (CDKN1A) | p21Cip1/Waf1 | Inhibits cyclin-CDK2 and cyclin-CDK1 complexes, leading to cell cycle arrest. mdpi.com | Modulation of expression, contributing to cell cycle arrest. |

| p27 (CDKN1B) | p27Kip1 | Inhibits cyclin E-CDK2 and cyclin A-CDK2 complexes, primarily at the G1/S transition. mdpi.com | Regulation of expression, influencing cell cycle progression. |

This compound influences the expression and activity of key proto-oncogenes and tumor suppressor genes. The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of apoptosis and cell cycle arrest. plos.orgplos.org Sirtuin inhibitors can affect p53's activity, which in turn can modulate the expression of its downstream targets, including the pro-apoptotic Bax gene and the anti-apoptotic Bcl-2 gene. nih.gov Specifically, p53 has been shown to downregulate Bcl-2 and upregulate Bax, thereby promoting apoptosis. nih.gov

Furthermore, this compound's effects extend to the Forkhead box O (FOXO) family of transcription factors, particularly FoxO3a. plos.orgplos.org FOXO proteins are involved in a variety of cellular processes, including apoptosis and stress resistance. plos.orgplos.org Sirtuins can deacetylate and thereby regulate the activity of FOXO transcription factors. plos.org

| Gene/Protein | Function | Modulation by this compound (via Sirtuin Inhibition) |

|---|---|---|

| p53 | Tumor suppressor; induces apoptosis and cell cycle arrest. plos.orgplos.org | Activity is modulated, influencing downstream targets. plos.org |

| Bax | Pro-apoptotic protein. nih.gov | Expression is indirectly upregulated through p53 modulation. nih.gov |

| Bcl-2 | Anti-apoptotic protein. nih.gov | Expression is indirectly downregulated through p53 modulation. nih.gov |

| FoxO3a | Transcription factor involved in apoptosis and stress resistance. plos.orgplos.orgmdpi.com | Activity is regulated through deacetylation. plos.org |

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses and mediating the effects of various environmental compounds. nih.gov Research suggests a potential interaction between sirtuins and AhR. nih.gov For instance, in nerve cells, Sirt1 has been found to interact with the AhR receptor. nih.gov The inhibition of sirtuins by compounds like this compound could therefore have downstream effects on AhR-dependent pathways, although the precise mechanisms are still under investigation.

This compound can also impact hormone and growth factor signaling pathways. Sirtuins are known to regulate androgen and estrogen receptors. nih.gov For example, Sirt1 has been shown to inhibit the activation of estrogen receptors and regulate the androgen receptor. nih.gov

Moreover, sirtuins, particularly SIRT1, play a role in the insulin-like growth factor-1 (IGF-1) signaling pathway. nih.govnih.govrug.nl SIRT1 can modulate the IGF-1 signaling that is critical for growth and development. nih.gov This regulation can occur through the deacetylation of transcription factors like FoxO proteins, which are downstream effectors of the IGF-1 pathway. nih.govfrontiersin.org By inhibiting sirtuins, this compound can lead to the downregulation of these crucial signaling pathways.

Cell Cycle Progression Modulation

This compound's influence on the expression of cyclin-dependent kinase inhibitors and key tumor suppressor genes directly translates to its ability to modulate cell cycle progression. By affecting the levels and activities of proteins that govern the transitions between different phases of the cell cycle, this compound can induce cell cycle arrest. This arrest provides an opportunity for DNA repair or, if the damage is too severe, can lead to the initiation of apoptosis. The ability of sirtuin inhibitors to halt the cell cycle is a significant aspect of their cellular effects and is an area of active investigation.

G1 Phase Arrest Induction

This compound has been shown to induce cell cycle arrest primarily at the G1 phase in human cancer cells. aacrjournals.org In studies involving MCF-7 human breast cancer cells, treatment with sirtinol led to a significant increase in the G1 phase population of the cell cycle. aacrjournals.org Similarly, non-small cell lung cancer H1299 cells treated with sirtinol also exhibited G1 cell cycle arrest. nih.gov

The mechanism underlying this G1 arrest is closely linked to the acetylation status of the tumor suppressor protein p53. aacrjournals.orgnih.gov SIRT1 normally deacetylates p53, which can inhibit its transcriptional activity. By inhibiting SIRT1, sirtinol increases the acetylation of p53. aacrjournals.org This acetylation enhances p53's stability and its ability to activate downstream target genes that control the cell cycle, leading to an arrest in the G1 phase. aacrjournals.orgnih.gov This effect allows time for DNA repair or, if the damage is too severe, for the initiation of apoptosis. youtube.com

| Cell Line | Key Findings | References |

|---|---|---|

| MCF-7 (Human Breast Cancer) | Significantly increased the G1 phase population; increased acetylation of p53. | aacrjournals.org |

| H1299 (Non-Small Cell Lung Cancer) | Exhibited G1 cell cycle arrest following sirtinol treatment. | nih.gov |

G2/M Phase Arrest Induction

While this compound is a known inducer of G1 phase arrest, its role in inducing G2/M phase arrest is not well-documented in the scientific literature. Research has shown that certain derivatives of sirtinol can induce G2/M arrest; for instance, the derivative MHY2245 was found to cause cell cycle arrest at the G2/M phase in HCT116 human colorectal cancer cells. However, this action is attributed to the specific derivative and is not a widely reported mechanism for this compound itself.

Programmed Cell Death Pathways

This compound effectively induces programmed cell death, primarily through the apoptotic pathway, in a variety of cancer cell models. nih.gov This induction is a key component of its anti-proliferative effects.

Apoptosis Induction

Treatment with this compound has been demonstrated to initiate apoptosis in human breast cancer cells, adult T-cell leukemia cells, and non-small cell lung cancer cells. aacrjournals.orgyoutube.comnih.gov The process is mediated through the activation of several key molecular pathways involved in programmed cell death.

The apoptotic effects of this compound are mediated by the activation of the caspase family of enzymes. youtube.com In studies on adult T-cell leukemia, sirtinol-induced apoptosis was found to involve the activation of caspases. youtube.com Furthermore, specific knockdown of SIRT1 with small interfering RNA (siRNA) triggered apoptosis through the activation of caspase-3. youtube.com

In MCF-7 cells, sirtinol treatment was observed to slightly increase the activities of caspase-7 and the initiator caspase-9. aacrjournals.org However, in the same study, the activity of caspase-8, which is typically associated with the extrinsic apoptotic pathway, was not altered by sirtinol treatment. aacrjournals.org

| Cell Line | Activated Caspases | Unaffected Caspases | References |

|---|---|---|---|

| Adult T-cell Leukemia | Caspase family (general), Caspase-3 (via SIRT1 knockdown) | Not specified | youtube.com |

| MCF-7 (Human Breast Cancer) | Caspase-7, Caspase-9 | Caspase-8 | aacrjournals.org |

This compound actively engages the mitochondrial (intrinsic) pathway of apoptosis. aacrjournals.org A critical step in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov

In MCF-7 breast cancer cells, treatment with sirtinol resulted in an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. aacrjournals.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c from the mitochondria into the cytoplasm. aacrjournals.org The release of cytochrome c is a key event that triggers the activation of the caspase cascade, ultimately leading to apoptosis. aacrjournals.org

A hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. During apoptosis, activated caspases, particularly caspase-3, cleave PARP, rendering it inactive. This event prevents DNA repair and facilitates cellular disassembly.

Studies have consistently shown that this compound induces PARP cleavage in cancer cells. aacrjournals.orgyoutube.com In MCF-7 cells, treatment with a high concentration of sirtinol resulted in significant PARP cleavage. aacrjournals.org Similarly, in adult T-cell leukemia cells, apoptosis induced by SIRT1 knockdown was associated with the cleavage of PARP. youtube.com

Autophagy Regulation

This compound modulates the autophagic process, a fundamental cellular mechanism for the degradation and recycling of cellular components. This regulation is intricate, involving the formation of autophagic vesicles, the modulation of key autophagy-related proteins, and crosstalk with apoptosis, all influenced by major cellular signaling pathways.

The formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation, is a hallmark of autophagy. This compound, through its inhibition of SIRT1, can influence this process. SIRT1 is known to be necessary for the induction of autophagy. nih.gov Studies have shown that in response to cellular stress, the levels of key autophagy markers, such as Beclin-1 and the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, are often increased. researchgate.netnih.gov Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. mdpi.com The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a reliable indicator of autophagosome formation. ruc.dk While direct studies on this compound's effect on these markers are specific to cellular context, its role as a SIRT1 inhibitor suggests it can lead to an upregulation of autophagic vesicle formation. For instance, in human cerebral ischemia, an upregulation of Sirt1, Beclin-1, and LC3-II/I has been observed, indicating an activation of autophagy. nih.gov

| Protein | Function in Autophagy | Observed Change in Expression/Activity |

|---|---|---|

| Beclin-1 | Component of the PI3K complex, essential for the initiation of autophagy. mdpi.com | Upregulated in conditions of cerebral ischemia along with Sirt1. nih.gov |

| LC3-II/LC3-I Ratio | Indicates the formation of autophagosomes. ruc.dk | Increased in fibrillated myocardium, indicating autophagy induction. nih.gov |

The formation and maturation of autophagosomes are orchestrated by a series of autophagy-related (ATG) proteins. SIRT1 has been shown to form a molecular complex with several essential components of the autophagy machinery, including ATG5, ATG7, and ATG8 (LC3). nih.gov SIRT1 can directly deacetylate these components in an NAD+-dependent manner. nih.gov The absence or inhibition of SIRT1, as would be expected with this compound treatment, leads to elevated acetylation of these autophagy-related proteins. nih.gov In the context of cerebral ischemia, the expression of ATG3, ATG5, ATG7, and the ATG12-ATG5 conjugate were found to be upregulated, alongside Sirt1. nih.gov This suggests that the modulation of these core autophagy proteins is a key aspect of sirtuin-mediated autophagy regulation.

Autophagy and apoptosis are two fundamental cellular processes that can be interconnected. In some cellular contexts, autophagy can act as a pro-survival mechanism, while in others, it can lead to cell death. The interplay between these two pathways is complex and can be influenced by sirtuins. For instance, SIRT1-mediated autophagy can regulate the occurrence of apoptosis in tumor cells. frontiersin.org In some cancers, protective autophagy can inhibit apoptosis by preventing the release of cytochrome c from mitochondria and suppressing the caspase-3/PARP pathway. nih.gov Conversely, in other scenarios, autophagy is critical for inducing apoptosis. nih.gov The inhibition of SIRT1 by this compound could therefore shift the balance between these two pathways, potentially sensitizing cells to apoptosis by modulating autophagic responses. This is supported by findings that in cerebral ischemia, increased immunoreactivity of cleaved caspase-3, an executioner of apoptosis, is observed alongside upregulated Sirt1 and autophagy markers. nih.gov

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism and growth, and they play opposing roles in the regulation of autophagy. AMPK activation promotes autophagy, while mTOR signaling, particularly mTOR complex 1 (mTORC1), inhibits it. frontiersin.orgbiorxiv.org SIRT1 is a key modulator of both pathways. It can activate AMPK and suppress mTOR, thereby promoting autophagy. frontiersin.orgnih.gov Therefore, inhibition of SIRT1 by this compound would be expected to lead to a decrease in AMPK activation and an increase in mTOR activity, resulting in the suppression of autophagy. researchgate.net This highlights the context-dependent nature of this compound's effects, as its impact on autophagy is intricately linked to the status of these upstream signaling pathways. Mechanistically, SIRT4 depletion, another sirtuin, has been shown to activate the autophagic process by regulating the AMPK-mTOR signaling pathway. mdpi.comnih.gov

| Signaling Molecule | Role in Autophagy | Predicted Effect of this compound (as a SIRT1 inhibitor) |

|---|---|---|

| AMPK | Activates autophagy. frontiersin.org | Inhibition of activation. researchgate.net |

| mTOR | Inhibits autophagy. biorxiv.org | Activation. researchgate.net |

Inflammation and Stress Response Pathways

This compound also impacts cellular responses to inflammation and stress, primarily through its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway Deacetylation

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity and inflammation. mdpi.com The activity of NF-κB is tightly controlled, in part, by post-translational modifications, including acetylation. SIRT1 has been identified as a key deacetylase of the RelA/p65 subunit of NF-κB. embopress.orgnih.gov Specifically, SIRT1 deacetylates lysine (B10760008) 310 of RelA/p65, an event that inhibits NF-κB's transcriptional activity. mdpi.comembopress.org This deacetylation promotes the association of the p65/p50 NF-κB complex with its inhibitor, IκB-α, leading to the transport of NF-κB out of the nucleus and its inactivation. mdpi.com

By inhibiting SIRT1, this compound is expected to increase the acetylation of RelA/p65, thereby potentiating NF-κB-mediated inflammatory responses. nih.gov This is consistent with studies showing that decreasing SIRT1 activity, either through gene knockdown or pharmacological inhibition with sirtinol, enhances inflammatory responses. nih.gov Therefore, this compound can be a valuable tool for studying the role of NF-κB acetylation in inflammatory processes.

Attenuation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, TNF-α, IL-6)

This compound, as an inhibitor of sirtuins, has demonstrated the ability to diminish inflammatory responses by reducing the expression and effects of key pro-inflammatory cytokines. Research in human dermal microvascular endothelial cells (HDMEC) shows that sirtinol treatment can lessen the inflammatory effects induced by tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) nih.gov. Specifically, pre-treatment with sirtinol was found to significantly reduce the membrane expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on cells stimulated with either TNF-α or IL-1β nih.gov. This indicates an interference with the signaling cascade initiated by these cytokines, which is crucial for the recruitment of immune cells to sites of inflammation.

Furthermore, sirtinol treatment has been observed to decrease the amount of specific chemokines, such as CXCL10 and CCL2, that are released by endothelial cells following stimulation with TNF-α nih.gov. The inhibition of these pro-inflammatory mediators contributes to a notable reduction in monocyte adhesion to the activated endothelial cells, a critical step in the inflammatory process nih.gov. Studies have also pointed to the involvement of sirtinol in models of necrotising microscopic colitis, where it can influence the expression of inflammatory factors including IL-1β, IL-6, and TNF-α researchgate.net. Pro-inflammatory cytokines like IL-1β and IL-6 are central to amplifying inflammatory cascades and are implicated in a variety of chronic inflammatory conditions researchgate.netmdpi.com.

The table below summarizes the observed effects of sirtinol on various inflammation-related molecules.

| Cytokine/Molecule | Cell Type/Model | Observed Effect of this compound | Reference |

| IL-1β | Necrotising microscopic colitis model | Attenuation of expression | researchgate.net |

| TNF-α | Human Dermal Microvascular Endothelial Cells (HDMEC) | Diminished inflammatory response | nih.gov |

| IL-6 | Necrotising microscopic colitis model | Attenuation of expression | researchgate.net |

| ICAM-1, VCAM-1, E-selectin | TNF-α or IL-1β stimulated HDMEC | Significant reduction in membrane expression | nih.gov |

| CXCL10, CCL2 | TNF-α stimulated HDMEC | Reduced release | nih.gov |

Modulation of Oxidative Stress Markers

Sirtuins, the targets of this compound, are critical regulators of antioxidant and redox signaling (ARS) nih.gov. These NAD+-dependent deacetylases modulate a variety of cellular processes linked to oxidative stress by deacetylating both histone and non-histone targets nih.govresearchgate.net. Sirtuins such as SIRT1 and SIRT3, in particular, are known to protect cells from reactive oxygen species (ROS), which can otherwise cause damage to cellular macromolecules nih.govaging-us.com. By inhibiting these sirtuins, sirtinol can modulate the cellular redox state.

The mechanism of sirtuin action on oxidative stress involves the regulation of key transcription factors that control antioxidant genes aging-us.com. For instance, SIRT1 can activate members of the FOXO family of transcription factors, which then promote the expression of stress-response genes, including those for antioxidant enzymes like manganese superoxide dismutase (SOD2) aging-us.com. SIRT1 also activates PGC-1α, which upregulates genes for other antioxidant enzymes such as glutathione peroxidase (GPx1) and catalase aging-us.com. A deficiency in SIRT1 has been shown to lead to an increase in ROS production mdpi.com.

Conversely, the inhibition of SIRT1 by sirtinol can lead to an increase in ROS. Research has shown that under hypoxic conditions, the inhibition of Sirt1 leads to the activation and acetylation of HIF-1α, which is associated with a massive production of ROS nih.gov. This demonstrates a direct link between the inhibition of sirtuin activity by compounds like sirtinol and the modulation of oxidative stress markers.

| Regulator/Marker | Role in Oxidative Stress | Modulation by Sirtuins (e.g., SIRT1) | Reference |

| Reactive Oxygen Species (ROS) | Can cause oxidative damage to cellular components. | SIRT1 and SIRT3 protect cells from ROS. | nih.govaging-us.com |

| FOXO Transcription Factors | Promote the expression of stress response and antioxidant genes. | Activated by SIRT1 deacetylation. | aging-us.com |

| PGC-1α | Coactivator that increases mitochondrial mass and upregulates antioxidant genes. | Activated by SIRT1 deacetylation. | aging-us.com |

| NF-κB (p65 subunit) | Inhibition suppresses iNOS and may lower cellular ROS. | Inactivated by SIRT1 deacetylation. | aging-us.com |

| Antioxidant Enzymes (SOD2, GPx1, Catalase) | Neutralize ROS to prevent cellular damage. | Expression is promoted by sirtuin-activated pathways. | aging-us.com |

Effects on Hypoxia-Inducible Factor (HIF) Pathways

This compound has been shown to exert significant effects on the Hypoxia-Inducible Factor (HIF) pathway, primarily through its inhibition of SIRT1. The HIF-1α protein is a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia) nih.gov. Under normal oxygen levels (normoxia), HIF-1α is typically kept at low levels through degradation youtube.comyoutube.com.

Studies have revealed that sirtinol treatment leads to a dose-dependent decrease in the transcriptional activity of HIF-1 nih.gov. This inhibition affects the expression of specific HIF-1 target genes. For example, pretreatment with 100 µM sirtinol was found to significantly reduce the hypoxia-induced expression of BNIP3, CA9, and EPO mRNA nih.gov. Furthermore, sirtinol has been shown to inhibit the accumulation of the HIF-1α protein under hypoxic conditions nih.gov. A stronger repressive effect on HIF-1α accumulation was observed when cells were pre-exposed to sirtinol before the onset of hypoxia nih.gov.

Interestingly, the mechanism by which sirtinol represses HIF-1α appears to be independent of the von Hippel-Lindau (VHL) protein, which is a key component in the typical oxygen-dependent degradation pathway of HIF-1α nih.gov. In cells lacking VHL, where HIF-1α is constitutively stable, sirtinol could still repress HIF-1α protein levels, although a longer treatment time was required nih.gov. This suggests that sirtinol's effect on HIF-1α is mediated through a VHL-independent mechanism, linked to its inhibition of SIRT1 activity nih.gov. The inhibition of Sirt1 by sirtinol can lead to the acetylation and activation of HIF-1α, which paradoxically can also be associated with increased ROS production nih.gov.

The table below details the effects of sirtinol on HIF-1α and its target genes as observed in research studies.

| Target Molecule | Cell Line | Effect of this compound | Reference |

| HIF-1α protein | Hep3B | Inhibition of hypoxia-induced accumulation | nih.gov |

| HIF-1α protein | RCC4 VHL+/+ | Strong inhibition of hypoxia-induced accumulation | nih.gov |

| HIF-1α protein | RCC4 VHL−/− | Repression under both normoxic and hypoxic conditions | nih.gov |

| HIF-1 transcriptional activity | Not specified | Dose-dependent decrease | nih.gov |

| BNIP3 mRNA | Not specified | Significant reduction of hypoxic induction | nih.gov |

| CA9 mRNA | Not specified | Significant reduction of hypoxic induction | nih.gov |

| EPO mRNA | Not specified | Significant reduction of hypoxic induction | nih.gov |

Pre Clinical Research and Biological Implications of R Sirtinol

Neuroprotection Studies

Influence on Axonal Degenerationnih.gov

Sirtuin 1 (SIRT1), a key NAD+-dependent deacetylase, plays a significant role in neuronal health and protection against degeneration. Research indicates that SIRT1 activation can confer neuroprotection, particularly in models of axonal degeneration. For instance, in Wallerian degeneration, a process involving the breakdown of axons after injury, the Wlds (Wallerian degeneration slow) mouse model exhibits delayed axonal degeneration. This protective effect has been linked to the nicotinamide (B372718) mononucleotide adenylyltransferase 1 (Nmnat1) component of the Wlds protein, which increases NAD+ levels and subsequently activates SIRT1 nih.govresearchgate.netd-nb.info. Studies have shown that the NAD-dependent axonal protection mediated by Nmnat1 is inhibited by the knockdown of SIRT1 or treatment with sirtinol (B612090), suggesting that SIRT1 acts as a downstream effector in this protective mechanism nih.govresearchgate.netd-nb.infofrontiersin.org. Conversely, SIRT1 activators like resveratrol (B1683913) and NAD+ precursors have demonstrated efficacy in preventing axonal degeneration in various experimental settings researchgate.netd-nb.info. Sirtinol has also been observed to attenuate the neuroprotective effects of other compounds in models of multiple sclerosis, further highlighting its role in modulating neurodegenerative processes frontiersin.org.

Interaction with MAPK/ERK Pathways in Neuronal Contextsresearchgate.net

SIRT1's influence extends to crucial neuronal signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-regulated kinase (ERK) pathways. Cytoplasmic SIRT1 has been shown to directly interact with the MAPK/Ras/ERK pathways, thereby promoting neuronal differentiation and survival medcraveonline.comnih.gov. Studies investigating cerebral ischemia have reported that the suppression of SIRT1 leads to decreased phosphorylation of the JNK/ERK/MAPK signaling cascades medcraveonline.comnih.gov. Furthermore, there is evidence of a bidirectional relationship between SIRT1 and the MAPK/ERK pathway, where activation of one can stimulate the other nih.gov. In the context of traumatic brain injury (TBI), SIRT1 exhibits neuroprotective effects against neuronal apoptosis, with its interaction with the MAPK/ERK pathway being a key regulatory mechanism nih.gov. SIRT1 also influences neuronal function by enhancing insulin-like growth factor 1 (IGF1) signaling, which impacts learning and memory via the ERK1/2 and MAPK pathways nih.gov. Additionally, SIRT1's role in deacetylation of PGC-1α is implicated in mitochondrial biogenesis and oxidative stress resistance, processes that can involve the AMPK and MAPK pathways nih.govnih.gov.

Developmental Biology

Modulation of Auxin Signal Transduction in Arabidopsismpg.de

In the plant model organism Arabidopsis thaliana, (R)-sirtinol has been identified as a modulator of auxin signal transduction mpg.depnas.orgcapes.gov.brnih.govresearchgate.netcellsignal.com. Research suggests that sirtinol is metabolized within Arabidopsis into 2-hydroxy-1-naphthaldehyde (B42665) (HNA), which is subsequently converted to 2-hydroxy-1-naphthoic acid (HNC). HNC is the active moiety that activates auxin signaling mpg.decapes.gov.brnih.govresearchgate.net. This conversion process is believed to be catalyzed by an aldehyde oxidase, which requires a molybdopterin cofactor mpg.decapes.gov.brnih.govresearchgate.net. Consequently, mutations affecting the synthesis of this cofactor render plants resistant to sirtinol due to impaired HNA to HNC conversion mpg.denih.gov. Notably, sirtinol and HNA can bypass the plant's polar auxin transport system and are efficiently transported to aerial parts, whereas HNC and 1-naphthoic acid show limited absorption mpg.denih.gov. Sirtinol has been shown to affect meristem maintenance by altering the expression of key stem cell regulators and modulating both auxin and cytokinin signaling pathways, influencing cell division and differentiation pnas.orgresearchgate.net. It also impacts lateral root (LR) development by disrupting auxin transport and maxima formation, similar to the effects of 2,4-dichlorophenoxyacetic acid (2,4-D) pnas.orgresearchgate.net. Furthermore, sirtinol influences LR formation by altering cytokinin biosynthesis and signaling genes in the roots pnas.orgresearchgate.net. Genetic screens for sirtinol resistance have identified mutants such as Atcand1-1, which also exhibit insensitivity to auxin, underscoring the link between sirtinol action and auxin signaling cellsignal.com.

Metabolic Regulation in Preclinical Modelsmdpi.com

Compound List:

this compound

2-hydroxy-1-naphthaldehyde (HNA)

2-hydroxy-1-naphthoic acid (HNC)

2,4-dichlorophenoxyacetic acid (2,4-D)

Salermide

Resveratrol

PD98059

U0126

IGF1 (Insulin-like growth factor 1)

PGC-1α (PPAR-gamma coactivator 1-alpha)

AMPK (AMP-activated protein kinase)

MAPK/ERK pathways

WUSCHEL (WUS)

CLAVATA3 (CLV3)

SHOOT MERISTEMLESS (STM)

PLETHORA (PLTs)

WUS-Related Homeobox 5 (WOX5)

Nmnat1 (Nicotinamide mononucleotide adenylyltransferase 1)

Ufd2a (Ubiquitin fusion degradation protein 2a)

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

FoxO3a (Forkhead box O3a)

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

Structure Activity Relationship Sar and Derivatives of R Sirtinol

Identification of Key Structural Moieties for Inhibitory Activity

Investigations into the structure-activity relationship of sirtinol (B612090) have pinpointed critical functional groups essential for its biological effects. For its role in auxin signaling in plants, the 2-hydroxy-1-naphthalaldehyde moiety has been identified as the active core structure, which is believed to undergo transformations within the organism to activate auxin signaling pathways. pnas.org In the context of sirtuin inhibition, the 2-hydroxy-1-napthol portion of the molecule has been demonstrated to be sufficient for blocking sirtuin activity. researchgate.net Similarly, broader studies confirm that the hydroxyl-napthaldehyde moiety is crucial for sirtinol's inhibitory action against sirtuins. nih.gov

Modifications to other parts of the sirtinol scaffold have revealed their impact on potency. For instance, alterations to the benzene (B151609) 2'-position of the aniline (B41778) portion, such as the introduction of carbethoxy, carboxy, or cyano groups, resulted in compounds that were 1.3 to 13 times less potent than sirtinol. researchgate.netnih.govacs.org Furthermore, a 2'-carboxamido analogue was found to be completely inactive. researchgate.netnih.govacs.org Analogues lacking the 2-hydroxy group on the naphthalene (B1677914) moiety also exhibited reduced inhibitory potency. researchgate.netnih.govacs.org Sirtinol itself demonstrates moderate inhibitory concentrations (IC50) against sirtuins, typically in the range of 48-131 μM for SIRT1 and SIRT2. researchgate.netnih.govrndsystems.com

Enantioselectivity Studies ((R)- vs. (S)-Sirtinol)

Studies examining the stereochemistry of sirtinol have indicated a lack of significant enantioselectivity in its inhibitory effects on sirtuin enzymes. Both the (R)- and (S)-enantiomers of sirtinol have exhibited comparable inhibitory activities against yeast Sir2, human SIRT1, and human SIRT2 enzymes. researchgate.netnih.govacs.orgacs.orgdcmhi.com.cn While (R)-sirtinol has been specifically utilized in certain research investigations, these studies have generally concluded that the inhibitory effect is not enantioselective. nih.gov

Design and Synthesis of Sirtinol Analogues

The development of sirtinol analogues has been driven by the objective of identifying more potent and selective inhibitors of class III histone/protein deacetylases (sirtuins). researchgate.netnih.govacs.orgacs.org This has involved the synthesis of numerous derivatives through modifications of the parent sirtinol structure. Key synthetic strategies included altering the 2-hydroxynaphthyl group or the benzamide (B126) functionality of sirtinol. acs.orgacs.org

Notable analogues synthesized include positional isomers, such as 3- and 4-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide, referred to as m-sirtinol and p-sirtinol, respectively. researchgate.netnih.govacs.orgacs.org Beyond direct structural modifications of sirtinol, other research avenues have explored different chemical scaffolds inspired by sirtinol's activity. For instance, studies aimed at inhibiting human neutrophil elastase (HNE) involved modifying the sirtinol scaffold by replacing the imine and methyl groups with diazene (B1210634) and carboxyl functionalities, respectively, to enhance HNE inhibitory potency. researchgate.net Additionally, simplified analogues of other sirtuin modulators, such as benzodeazaoxaflavins (BDF4s), were developed to improve solubility and drug-like properties while gathering SAR data. acs.org

Biological Evaluation of Sirtinol Derivatives for Enhanced Potency

The synthesized sirtinol derivatives have been evaluated for their biological activity, primarily focusing on their potency against sirtuins and other enzymes like human neutrophil elastase (HNE).

Sirtuin Inhibition: Several sirtinol derivatives have demonstrated improved potency compared to the parent compound. Specifically, m- and p-sirtinol were found to be 2 to 10 times more potent than sirtinol against human SIRT1 and SIRT2 enzymes in vitro. researchgate.netnih.govacs.orgacs.org In yeast in vivo assays, these analogues showed comparable potency to sirtinol. researchgate.netnih.govacs.orgacs.org Conversely, derivatives with modifications at the benzene 2'-position of the aniline moiety (e.g., carbethoxy, carboxy, cyano) were less potent, exhibiting 1.3 to 13 times lower activity than sirtinol, and the 2'-carboxamido analogue was entirely inactive. researchgate.netnih.govacs.org Analogues lacking the 2-hydroxy group on the naphthalene ring also showed reduced inhibitory effects. researchgate.netnih.govacs.org

Human Neutrophil Elastase (HNE) Inhibition: Sirtinol itself has been identified as a direct inhibitor of HNE activity. researchgate.net Structure-activity relationship studies focused on HNE inhibition revealed that modifications involving the substitution of the imine and methyl groups of the sirtinol scaffold with diazene and carboxyl groups, respectively, led to enhanced inhibitory potency. researchgate.net One such derivative, compound 29, exhibited the highest potency in these SAR studies, demonstrating dual inhibitory effects against both HNE and proteinase 3. researchgate.net

General Cytotoxicity and Antiproliferative Effects: Beyond direct enzyme inhibition, some sirtinol derivatives have displayed antiproliferative and pro-apoptotic effects in cellular models. For example, certain benzodeazaoxaflavin (BDF4) derivatives were observed to induce cell-cycle arrest at the G1 phase and promote apoptosis in human U937 leukemia cells. acs.org These compounds also exhibited antiproliferative activity against cancer stem cells. acs.org

Summary of Sirtuin Inhibitory Potency of Sirtinol Analogues

| Analogue / Derivative | Target Enzyme | Relative Potency vs. Sirtinol | Reference |

| Sirtinol | SIRT1, SIRT2 | 1x (Reference) | researchgate.netrndsystems.com |

| m-Sirtinol | SIRT1, SIRT2 | 2-10x more potent | researchgate.netnih.govacs.orgacs.org |

| p-Sirtinol | SIRT1, SIRT2 | 2-10x more potent | researchgate.netnih.govacs.orgacs.org |

| Lacking 2-hydroxy | SIRT1, SIRT2 | 1.3-13x less potent | researchgate.netnih.govacs.org |

| Benzene 2'-carbethoxy | SIRT1, SIRT2 | 1.3-13x less potent | researchgate.netnih.govacs.org |

| Benzene 2'-carboxy | SIRT1, SIRT2 | 1.3-13x less potent | researchgate.netnih.govacs.org |

| Benzene 2'-cyano | SIRT1, SIRT2 | 1.3-13x less potent | researchgate.netnih.govacs.org |

| Benzene 2'-carboxamido | SIRT1, SIRT2 | Inactive | researchgate.netnih.govacs.org |

Compound List:

this compound

Sirtinol

m-Sirtinol

p-Sirtinol

Benzodeazaoxaflavins (BDF4s)

Compound 29

Methodologies in R Sirtinol Research

In Vitro Enzyme Activity Assays (e.g., Recombinant Sir2, Human SIRT1/2)

In vitro enzyme activity assays are foundational for assessing the direct inhibitory or activating potential of (R)-sirtinol on its target sirtuin proteins. Studies have employed recombinant forms of sirtuins, including yeast Sir2p and human SIRT1 and SIRT2, to quantify the compound's biochemical potency.

Sirtinol (B612090), including its (R)-enantiomer, has been shown to inhibit the enzymatic activity of recombinant yeast Sir2p and human SIRT1 and SIRT2 in vitro nih.govresearchgate.netnih.gov. Research indicates that both (R)- and (S)-sirtinol exhibit similar inhibitory effects, demonstrating no significant enantioselective inhibition researchgate.netnih.gov. Sirtinol has been reported to have moderate IC₅₀ values in the range of 48–131 μM against human SIRT1 and SIRT2 researchgate.net. Further studies have confirmed that sirtinol selectively reduces SIRT2 activity in yeast cells without affecting other histone deacetylases (HDACs) mdpi.com.

Table 1: In Vitro SIRT Inhibition by Sirtinol

| Target Enzyme | Inhibition Profile | IC₅₀ Range (μM) | Key Findings | References |

| Recombinant Sir2p | Inhibitory | Not specified | Inhibits enzymatic activity | nih.gov |

| Human SIRT1 | Inhibitory | 48–131 | Moderate inhibitory potency | researchgate.net |

| Human SIRT2 | Inhibitory | 48–131 | Moderate inhibitory potency, selective for SIRT2 over other HDACs | nih.govresearchgate.netmdpi.com |

Cell Culture Models for Cellular Effects (e.g., MCF-7, LNCaP, HCT116, HTLV-1 related cell lines, NSCLC cell lines, primary neuronal cultures)

Cell culture models are indispensable for evaluating the phenotypic and molecular consequences of this compound treatment in a controlled cellular environment. Various cancer cell lines and other cell types have been utilized to investigate its antiproliferative, pro-apoptotic, and other cellular effects.

MCF-7 cells (Human Breast Cancer): Sirtinol has been shown to significantly inhibit the proliferation of MCF-7 cells in a concentration-dependent manner, with IC₅₀ values around 48.6 μM (24 h) and 43.5 μM (48 h) spandidos-publications.comspandidos-publications.com. The compound induces apoptotic and autophagic cell death, evidenced by increased Bax expression, decreased Bcl-2 expression, cytochrome c release, and PARP cleavage spandidos-publications.comspandidos-publications.com. Flow cytometry analysis revealed sirtinol induces G1 phase arrest and increases the sub-G1 population indicative of apoptosis spandidos-publications.comspandidos-publications.com. Furthermore, sirtinol treatment leads to increased acetylation of p53 and promotes senescence-like growth arrest, characterized by increased SA-β-gal activity and reduced BrdU incorporation spandidos-publications.comspandidos-publications.comresearchgate.net.

HCT116 cells (Human Colorectal Cancer): While studies often focus on sirtinol derivatives like MHY2245 and MHY2256 in HCT116 cells, these reports indicate HCT116 cells are sensitive to sirtuin inhibition, with derivatives showing significant growth inhibition biomolther.orgnih.govnih.gov.

NSCLC cell lines (e.g., H1299): Sirtinol has been observed to induce senescence-like growth arrest and apoptosis in non-small cell lung cancer (NSCLC) cell lines such as H1299 researchgate.netfrontiersin.org.

HTLV-1 related cell lines: Sirtinol demonstrates greater selectivity and inhibits the growth of HTLV-1 related cell lines, inducing apoptosis through caspase activation and reducing IκBα phosphorylation grafiati.comresearchgate.net.

Other cell lines: Sirtinol has also been studied in HTLV-1 transformed T cells, where it inhibits HTLV-1 proviral transcription and Tax expression nih.gov. It also reduces inflammatory responses in human dermal microvascular endothelial cells (HDMECs) by decreasing adhesion molecule expression and cytokine release plos.org.

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Observed Effects | Key Molecular Changes | References |

| MCF-7 (Breast Cancer) | Proliferation inhibition, Apoptosis, Autophagic cell death, G1 phase arrest, Senescence-like growth arrest | Increased acetylated p53, Bax, LC3-II; Decreased Bcl-2; Cytochrome c release; PARP cleavage; Increased SA-β-gal activity; Reduced BrdU incorporation | spandidos-publications.comspandidos-publications.comresearchgate.net |

| HCT116 (Colorectal Cancer) | Growth inhibition | Not directly detailed for sirtinol, but derivatives show efficacy. | biomolther.orgnih.govnih.gov |

| H1299 (NSCLC) | Senescence-like growth arrest, Apoptosis | Not specifically detailed beyond induction of senescence/apoptosis. | researchgate.netfrontiersin.org |

| HTLV-1 related cell lines | Growth inhibition, Apoptosis, Inhibition of HTLV-1 transcription/Tax expression | Caspase activation, Reduced IκBα phosphorylation | grafiati.comresearchgate.netnih.gov |

Genetic Models (e.g., Arabidopsis mutants, SIRT1 knockout mice)

While genetic models like SIRT1 knockout mice are crucial for understanding the in vivo roles of sirtuins, direct experimental studies using this compound in conjunction with these specific genetic models are not extensively detailed in the provided literature. General studies on SIRT1-deficient mice have highlighted roles in p53 hyperactivation, developmental defects, and altered DNA damage responses nih.govspandidos-publications.com. However, specific research detailing the application of this compound to probe these phenotypes in these genetic backgrounds was not found in the reviewed snippets. No information regarding Arabidopsis mutants in relation to sirtinol was identified.

Molecular Biology Techniques (e.g., Western blot, qPCR, Flow Cytometry, Immunofluorescence)

A suite of molecular biology techniques is routinely employed to dissect the mechanisms underlying this compound's cellular actions.

Western Blotting: This technique is widely used to quantify the protein level changes induced by sirtinol. It has been employed to assess alterations in key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bax, Bcl-2, cleaved caspases, PARP), autophagy (e.g., LC3-I/II, Atg5, Atg7), and signaling pathways (e.g., p53, acetylated p53, FoxO1, acetylated FoxO1) spandidos-publications.comspandidos-publications.comresearchgate.netbiomolther.orgnih.gov.

Flow Cytometry: Flow cytometry is instrumental in analyzing cellular populations based on DNA content, cell surface markers, or intracellular fluorescence. It has been used to determine cell cycle distribution, quantifying cell cycle arrest (e.g., G1 arrest) and apoptosis (e.g., sub-G1 population) spandidos-publications.comspandidos-publications.com. Additionally, it is used for Annexin V-FITC assays to detect early apoptotic cells and to measure intracellular reactive oxygen species (ROS) via fluorescent probes like DCFH₂-DA spandidos-publications.comspandidos-publications.comnih.gov. It has also been applied to assess membrane expression of adhesion molecules in endothelial cells plos.org.

Quantitative Polymerase Chain Reaction (qPCR): While Western blotting is prevalent for protein analysis, specific studies detailing the use of qPCR for this compound's effects on gene expression levels were not explicitly found in the provided snippets.

Immunofluorescence: This technique, used for visualizing protein localization within cells, was not explicitly detailed in the context of this compound studies within the provided search results.

Spectroscopic and Structural Methods for Metal Binding Studies (e.g., UV-Vis Absorption, EPR, X-ray Crystallography)

A significant area of research for sirtinol involves its interactions with transition metal ions, employing various spectroscopic and structural methods to characterize these complexes and their biological implications. Sirtinol's molecular structure, featuring a 2-hydroxyphenyl imine motif, allows it to act as a chelator for biologically relevant metal ions such as copper (Cu), zinc (Zn), and iron (Fe) nih.govrsc.orgresearchgate.netnih.govarizona.edu.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique has been crucial for monitoring the binding of metal ions to sirtinol in vitro. Titration experiments, often conducted in DMSO due to sirtinol's hydrolytic instability in aqueous solutions, have revealed spectral changes indicative of complex formation nih.govrsc.orgnih.gov. For instance, the Cu(sirtinol-H)₂ complex exhibits characteristic UV-Vis absorption maxima at 329 nm and 427 nm nih.gov. Studies have shown sirtinol coordinates Cu(II) and Zn(II) ions, with the Cu(II) species forming a stable complex nih.gov. UV-Vis spectroscopy also demonstrated sirtinol's coordination with Fe(II) rsc.orgnih.gov.

Table 3: Spectroscopic Data for Sirtinol Metal Complexes

| Metal Ion | Complex Formula | UV-Vis Absorption Maxima (nm) | Notes | References |

| Cu(II) | Cu(sirtinol-H)₂ | 329, 427 | Molar absorptivities: 13,730 and 13,110 mol⁻¹ L cm⁻¹ at these maxima | nih.gov |

| Fe(II) | Not specified | Not specified | Coordinated in methanol/buffer; forms 1:1 complex | rsc.orgnih.gov |

| Fe(III) | Fe(sirtinol-H)(NO₃)₂ | Not specified | Forms high-spin ferric species; tridentate coordination mode | nih.govrsc.orgnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy has been employed to confirm the formation of metal-sirtinol species and to investigate their electronic properties. EPR studies have confirmed the formation of ferric sirtinol species within living cells nih.govrsc.orgnih.gov. Furthermore, sirtinol's interaction with iron has been shown to reduce the EPR signal associated with the Tyr• radical in ribonucleotide reductase (RNR), an enzyme critical for DNA biosynthesis, suggesting sirtinol's iron chelation impacts iron-dependent enzymes rsc.orgnih.gov.

X-ray Crystallography: X-ray diffraction analysis has provided crucial insights into the three-dimensional structure of sirtinol itself and its metal complexes. Crystallographic studies have revealed that sirtinol can bind metal ions like Fe(III) and Cu(II) in various coordination modes, acting as a tridentate or bidentate ligand nih.govresearchgate.netscilit.commdpi.com. For instance, sirtinol can coordinate Fe³⁺ with a 3:1 (sirtinol:Fe³⁺) stoichiometry, forming an octahedral complex researchgate.net. The structure of the Cu(sirtinol-H)₂ complex shows each copper center bound to two monoanionic sirtinol ligands mdpi.com. These structural insights are vital for understanding the molecular basis of its metal-binding properties and potential biological activities.

Gene Expression Profiling (e.g., Genome-wide expression analysis)

While specific studies have investigated the impact of this compound on the expression of individual proteins or genes involved in apoptosis, cell cycle regulation, and autophagy through techniques like Western blotting spandidos-publications.comspandidos-publications.com, comprehensive genome-wide expression profiling (e.g., RNA-sequencing or microarray analysis) to map global transcriptional changes induced by this compound was not explicitly detailed in the provided search results.

Compound Names:

this compound

Sirtinol

Sir2p

SIRT1

SIRT2

MHY2245

MHY2256

Splitomicin

Cambinol

Deferasirox (DFO)

NIH (2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone)

Deferoxamine (DFO)

Triapine

Ex-527

Salermide

Q & A

Q. (Basic/Advanced)

- Species-specific factors : Use Km coefficients (e.g., 3 mg/kg in rats ≈ 0.5 mg/kg in mice) .

- Disease context : In asthma models, 0.5–3.0 mg/kg reduces IL-5 and SIRT1 expression .

- Administration : Intraperitoneal injection 1 hour pre- and post-challenge .

Validation : Measure plasma pharmacokinetics and target tissue bioavailability.

How does this compound modulate inflammatory pathways in vivo?

(Advanced)

this compound attenuates inflammation by:

- Th17/Treg balance regulation in autoimmune models .

- IL-5 suppression in asthma (0.5 mg/kg reduces IL-5 to 45 pg/mL vs. 120 pg/mL in controls) .

Methods : - ELISA for cytokine profiling (e.g., TNF-α, IL-6).

- Flow cytometry for immune cell subset analysis.

What are the solubility and storage requirements for this compound in experimental workflows?

Q. (Basic)

What mechanisms explain this compound-induced apoptosis in cancer cells?

(Advanced)

Key pathways include:

- PAI-1 upregulation , triggering senescence .

- Ras/MAPK inhibition , blocking pro-survival signaling .

- SIRT1-dependent p53 acetylation , restoring apoptosis in SIRT1-overexpressing tumors .

Validation : siRNA knockdown of SIRT1 to confirm target specificity .

How can researchers validate this compound’s specificity in HDAC inhibition assays?

Q. (Basic)

- HDAC panel screening : Test against class I (HDAC1-3) and II (HDAC4-7) enzymes .

- Cellular readouts : Monitor histone H3/H4 acetylation (unchanged with this compound) vs. TSA-treated controls .

What are the implications of combining this compound with other epigenetic modulators?

Q. (Advanced)

- Synergy with HDAC inhibitors : Trichostatin A (TSA) enhances rRNA processing defects in dual sirtuin/HDAC inhibition models .

- Dosage caution : Avoid overlapping toxicity (e.g., MAPK pathway overinhibition).

Experimental design : - Use factorial ANOVA to assess interaction effects.

- Prioritize transcriptomic profiling (RNA-seq) to identify convergent pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.